(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
Overview
Description
The compound contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis, particularly for amines . The presence of this group suggests that the compound could be involved in peptide or protein synthesis.
Chemical Reactions Analysis
The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could undergo similar reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present in it. For instance, the presence of the BOC group might increase the compound’s reactivity towards certain reagents .Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, obtained from plant biomass, have been identified as potential alternatives to non-renewable hydrocarbon sources. The study by Chernyshev, Kravchenko, and Ananikov (2017) discusses the synthesis of various important furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, from plant feedstocks. These compounds are considered vital for the future of chemical industries, offering sustainable pathways for producing fuels, solvents, pharmaceuticals, and polymers. The versatility of these derivatives highlights the potential utility of complex organic compounds like "(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate" in various applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Behavior and Fate of Methyl tert‐Butyl Ether
The review by Squillace, Pankow, Korte, and Zogorski (1997) discusses the environmental implications of methyl tert-butyl ether (MTBE), focusing on its solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater. Although not directly related to "this compound", understanding the environmental fate of related compounds provides insights into potential environmental impacts and degradation pathways of complex organic molecules (Squillace, Pankow, Korte, & Zogorski, 1997).
Branched Chain Aldehydes in Foods
Smit, Engels, and Smit (2009) review the formation and breakdown of branched aldehydes in foods, highlighting the importance of understanding metabolic pathways for flavor compounds. This research emphasizes the need for detailed knowledge of the chemical transformations and applications of compounds in food science, which can be relevant when considering the applications of specific chemical entities like "this compound" in food-related research (Smit, Engels, & Smit, 2009).
Future Directions
The use of BOC-protected amines in organic synthesis is a well-established field with ongoing research . Future directions could include developing more efficient methods for adding and removing the BOC group, or exploring new applications of BOC-protected amines in the synthesis of complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the tert-butoxycarbonyl (boc) group, are often used in organic synthesis as protecting groups for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing it from reacting with other compounds until the BOC group is removed.
Biochemical Pathways
The boc group’s role as a protecting group in peptide synthesis suggests that it could be involved in the synthesis of complex organic molecules, including peptides and proteins .
Pharmacokinetics
The boc group’s role in protecting amines during synthesis suggests that it may influence the compound’s bioavailability by preventing premature reactions that could alter its structure and function .
Result of Action
The result of the compound’s action is likely to depend on the specific context in which it is used. In the context of peptide synthesis, the addition of the BOC group can protect amines from unwanted reactions, allowing for the controlled synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the BOC group are typically carried out under specific conditions of temperature and pH . Therefore, changes in these environmental factors could potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h11,18H,8-10H2,1-7H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQXPVFCBXNLQ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCCO)C(=O)OC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCCO)C(=O)OC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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